Divergent Lipophilicity Profiles Dictate Utility in Medicinal Chemistry
The target compound's ortho-methyl substitution creates a markedly different lipophilicity profile compared to its para-substituted isomer, a key factor for solubility, permeability, and off-target engagement. The calculated XLogP3 for 2-methyl-N-(morpholin-4-yl)benzamide is 0.8, while the para-isomer, N-methyl-4-(morpholin-4-yl)benzamide, has a significantly higher predicted XLogP3 of approximately 1.4 [1][2]. This difference in Log P alters the compound's position in chemical lead-optimization space, directly influencing its suitability for different CNS vs. peripheral target screening cascades [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | N-methyl-4-(morpholin-4-yl)benzamide (Para-isomer): ~1.4 |
| Quantified Difference | Delta of approximately 0.6 log units (predicted) |
| Conditions | Calculated by XLogP3 algorithm (PubChem release). |
Why This Matters
A 0.6 log unit difference in XLogP3 can translate to a substantial difference in LogD at physiological pH, affecting solubility, passive membrane permeability, and ultimately, the compound's performance in cell-based assays and in vivo PK studies, making this a primary differentiator for procurement based on desired property space.
- [1] PubChem. (2026). Compound Summary: 2-methyl-N-(4-morpholinyl)benzamide. National Center for Biotechnology Information. Retrieved May 2, 2026. View Source
- [2] PubChem. (2007). Compound Summary: N-methyl-4-(morpholin-4-yl)benzamide. National Center for Biotechnology Information. Retrieved May 2, 2026. View Source
